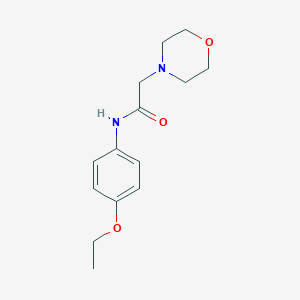

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Description

BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-19-13-5-3-12(4-6-13)15-14(17)11-16-7-9-18-10-8-16/h3-6H,2,7-11H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUKSIFFPIJNNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Process Optimization of N-(4-Ethoxyphenyl)-2-(morpholin-4-yl)acetamide: A Technical Blueprint

Executive Summary

The molecule N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide represents a highly versatile structural motif in medicinal chemistry. Structurally analogous to classical local anesthetics (e.g., lidocaine) and antipyretic agents (e.g., phenacetin), this N-aryl-2-aminoacetamide scaffold is characterized by an aromatic ring connected to an sp2 carbon via a nitrogen bridge, coupled with a terminal hydrophilic tertiary amine (morpholine).

This technical whitepaper outlines a robust, two-step retrosynthetic strategy for its preparation. By bridging mechanistic theory with field-proven laboratory protocols, this guide provides researchers with a self-validating system to synthesize this compound with high atom economy, optimized yields, and rigorous analytical control.

Retrosynthetic Strategy & Pathway Design

The synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide relies on a highly efficient two-step linear sequence.

-

Amide Bond Formation: The initial disconnection breaks the molecule at the amide C-N bond, tracing back to 4-ethoxyaniline (p-phenetidine) and chloroacetyl chloride.

-

Nucleophilic Substitution ( SN2 ): The second disconnection occurs at the α -carbon of the acetamide, where the morpholine moiety is introduced via the displacement of the α -chloride leaving group.

Retrosynthetic analysis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Mechanistic Causality & Process Optimization

To ensure a self-validating experimental setup, it is critical to understand the causality behind the chosen reagents and conditions.

Step 1: N-Acylation (Chloroacetylation)

The reaction between 4-ethoxyaniline and chloroacetyl chloride is a nucleophilic acyl substitution. Because acid chlorides are highly electrophilic, the reaction is strongly exothermic.

-

Temperature Control: Maintaining the reaction temperature between 0–5 °C is mandatory. This thermal suppression prevents the formation of di-acylated side products (where the aniline nitrogen attacks two equivalents of acid chloride) and minimizes the hydrolysis of chloroacetyl chloride if aqueous buffer systems are employed[1].

-

Base Selection: A mild base, such as sodium acetate (NaOAc) or a phosphate buffer, is utilized to neutralize the hydrochloric acid (HCl) byproduct. Neutralizing the HCl prevents the starting aniline from precipitating as an unreactive hydrochloride salt, thereby driving the reaction to completion[1].

Step 2: SN2 Amination

The conversion of the α -chloroacetamide intermediate to the final morpholine derivative proceeds via a bimolecular nucleophilic substitution ( SN2 ).

-

Nucleophile & Leaving Group: Morpholine, a secondary amine, acts as a potent nucleophile. The adjacent carbonyl group of the acetamide enhances the electrophilicity of the α -carbon, facilitating the rapid displacement of the chloride ion.

-

Acid Scavenging: This step also generates HCl. A stoichiometric excess of a non-nucleophilic, inorganic base like anhydrous potassium carbonate ( K2CO3 ) is required. If the HCl is not scavenged, it will protonate the morpholine ( pKa≈8.3 ), rendering it non-nucleophilic and prematurely halting the reaction[2].

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected yields based on established literature for N-aryl-2-chloroacetamide synthesis and subsequent amination[1][2].

| Reaction Phase | Reagents / Base | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. N-Acylation (Standard) | NaOAc (1.2 eq) | Glacial Acetic Acid | 0 → 25 | 1.5 | 82 – 88 |

| 1. N-Acylation (Green) | Phosphate Buffer | Water | 0 → 25 | 0.5 | 85 – 90 |

| 2. SN2 Amination | K2CO3 (2.0 eq) | Acetonitrile (MeCN) | 80 (Reflux) | 4.0 – 6.0 | 75 – 85 |

| 2. SN2 Amination | Triethylamine (TEA) | DMF | 90 | 2.0 – 4.0 | 70 – 80 |

Validated Experimental Protocols

The following methodologies provide a step-by-step, self-validating workflow designed for high reproducibility at the bench scale.

Experimental workflow for the synthesis and purification of the target molecule.

Protocol A: Synthesis of N-(4-ethoxyphenyl)-2-chloroacetamide

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-ethoxyaniline (1.0 eq, 10.0 mmol) in 30 mL of glacial acetic acid.

-

Base Addition: Add anhydrous sodium acetate (1.2 eq, 12.0 mmol) to the suspension. Stir until a homogeneous mixture is achieved.

-

Thermal Control: Submerge the reaction flask in an ice-water bath, allowing the internal temperature to equilibrate to 0–5 °C.

-

Acylation: Dissolve chloroacetyl chloride (1.1 eq, 11.0 mmol) in 10 mL of anhydrous dichloromethane (DCM). Using an addition funnel, add this solution dropwise to the reaction mixture over 20 minutes to control the exothermic heat release.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Validation Check: Monitor reaction completion via TLC (Hexane:EtOAc 7:3; UV visualization).

-

Workup & Isolation: Pour the reaction mixture into 150 mL of crushed ice/water with vigorous stirring until a solid precipitate forms. Filter the precipitate under vacuum using a Büchner funnel.

-

Washing: Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual acetic acid and inorganic salts. Dry the crude product under high vacuum.

Protocol B: Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

-

Preparation: In a 100 mL round-bottom flask, dissolve the N-(4-ethoxyphenyl)-2-chloroacetamide intermediate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous acetonitrile (MeCN).

-

Acid Scavenging: Add finely powdered anhydrous potassium carbonate ( K2CO3 ) (2.0 eq, 10.0 mmol) to the solution.

-

Amination: Add morpholine (1.5 eq, 7.5 mmol) dropwise to the stirring mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Validation Check: Monitor the disappearance of the intermediate via TLC (DCM:MeOH 95:5).

-

Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure via rotary evaporation to remove the acetonitrile.

-

Extraction: Partition the resulting residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with an additional 20 mL of ethyl acetate.

-

Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate ( Na2SO4 ). Filter and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from a hot mixture of ethanol and water to yield the pure N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide as crystalline solid.

References

-

Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis (Synthetic Communications) URL: [Link]

-

Title: Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is a novel chemical entity that incorporates two key pharmacophoric fragments: the N-(4-ethoxyphenyl)acetamide core, structurally related to the historical analgesic phenacetin, and a morpholine moiety, a common functional group in many modern pharmaceuticals known to enhance aqueous solubility and provide a basic center. The strategic combination of these two fragments suggests potential applications in medicinal chemistry, necessitating a thorough understanding of the molecule's physicochemical properties. These properties are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. As this is a novel compound with limited published experimental data, this guide will leverage data from its constituent fragments, phenacetin and morpholine, to provide well-grounded predictions. Furthermore, it will outline detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate these predictions and accelerate their drug discovery and development programs.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is characterized by a central acetamide linker connecting a 4-ethoxyphenyl group to a morpholine ring. This unique arrangement of functional groups dictates its physicochemical behavior.

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Molecular Formula | C₁₄H₂₀N₂O₃ | Derived from the combination of the N-(4-ethoxyphenyl)acetyl fragment (C₁₀H₁₁NO₂) and the morpholine fragment (C₄H₉N) with the loss of a hydrogen atom from each during amide bond formation. |

| Molecular Weight | 264.32 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | Likely a crystalline solid with a melting point in the range of 100-150 °C | Phenacetin, a related structure, has a melting point of 134-137.5 °C[1]. The introduction of the morpholine group may disrupt crystal packing, potentially lowering the melting point. However, the ability to form salts with acids could lead to crystalline solids with higher melting points. |

| Aqueous Solubility | Moderately soluble | The ethoxyphenylacetamide portion contributes to its lipophilicity, as seen in phenacetin which is only slightly soluble in water (0.766 g/L at 25 °C)[1]. The highly polar and basic morpholine ring is expected to significantly enhance aqueous solubility compared to phenacetin. Morpholine itself is miscible with water[2]. The overall solubility will be pH-dependent, increasing in acidic conditions due to the protonation of the morpholine nitrogen. |

| pKa | Estimated around 7.5 - 8.5 | The primary basic center is the tertiary amine of the morpholine ring. The pKa of morpholine is approximately 8.5[3]. The electron-withdrawing effect of the adjacent acetamide group is expected to slightly decrease the basicity of the morpholine nitrogen. The amide nitrogen is generally considered neutral. |

| LogP (Octanol-Water Partition Coefficient) | Estimated between 1.0 - 2.0 | Phenacetin has a LogP of 1.58[4]. The introduction of the hydrophilic morpholine group (LogP of morpholine is -0.75)[3] will likely decrease the overall lipophilicity of the molecule, resulting in a lower LogP value compared to phenacetin. This predicted range suggests a good balance between aqueous solubility and membrane permeability. |

Synthesis and Rationale

The most direct and logical synthetic route to N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide involves a two-step process starting from 4-ethoxyaniline (p-phenetidine). This approach is based on well-established and reliable chemical transformations.

Synthetic Workflow

Caption: Synthetic pathway for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-N-(4-ethoxyphenyl)acetamide

-

Rationale: This step involves the acylation of the primary amine of 4-ethoxyaniline with chloroacetyl chloride. The reaction is typically rapid and high-yielding. An inert solvent and a base are used to neutralize the HCl byproduct.

-

Procedure:

-

Dissolve 4-ethoxyaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-chloro-N-(4-ethoxyphenyl)acetamide.

-

Step 2: Synthesis of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

-

Rationale: This is a classic nucleophilic substitution (SN2) reaction where the secondary amine of morpholine acts as the nucleophile, displacing the chloride from the α-carbon of the chloroacetamide intermediate. A base is used to scavenge any protons and drive the reaction to completion.

-

Procedure:

-

Combine 2-chloro-N-(4-ethoxyphenyl)acetamide (1 equivalent), morpholine (1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining morpholine and salts.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography on silica gel or recrystallization.

-

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of a novel compound like N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination

-

Causality: The melting point provides an indication of the purity and crystal lattice energy of the compound. A sharp melting point range is indicative of a pure substance.

-

Protocol (Capillary Method):

-

Ensure the compound is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Aqueous Solubility Determination (pH-Dependent)

-

Causality: Solubility is a critical parameter for drug absorption and formulation. For an ionizable compound, solubility is highly dependent on the pH of the medium.

-

Protocol (Shake-Flask Method):

-

Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Add an excess amount of the compound to a known volume of each buffer in separate sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

The measured concentration represents the solubility at that specific pH.

-

pKa Determination

-

Causality: The pKa value defines the extent of ionization of a molecule at a given pH. This is crucial for understanding its behavior in different physiological environments (e.g., stomach, intestine, blood).

-

Protocol (Potentiometric Titration):

-

Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if necessary to ensure solubility throughout the titration.

-

Add a standardized acidic solution (e.g., 0.1 M HCl) to fully protonate the basic morpholine nitrogen.

-

Titrate the solution with a standardized basic solution (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Record the volume of titrant added and the corresponding pH values.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.

-

LogP Determination

-

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the layers to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

-

Conclusion

While experimental data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not yet publicly available, a robust physicochemical profile can be predicted based on the well-characterized properties of its constituent fragments, phenacetin and morpholine. The molecule is anticipated to be a moderately soluble, basic compound with a balanced lipophilicity, making it an interesting candidate for further investigation in drug discovery. The detailed synthetic and analytical protocols provided in this guide offer a clear and validated pathway for researchers to synthesize this novel entity and empirically determine its fundamental physicochemical properties, thereby enabling a data-driven approach to its development as a potential therapeutic agent.

References

-

PubChem. (n.d.). Phenacetin. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Merck Index. (n.d.). Morpholine.

-

Cheméo. (n.d.). Chemical Properties of Phenacetin (CAS 62-44-2). Retrieved from [Link]

-

NCBI. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

-

China Amines. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem. (2022, June 13). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashraf, Z., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).

-

Indian Academy of Sciences. (n.d.). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

-

Missioui, H., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.

- Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.

-

Obniska, J., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

Sources

N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (CAS 329699-75-4): Synthesis, Pharmacophore Analysis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the α -aminoacetamide scaffold serves as a highly versatile building block, frequently utilized to balance lipophilicity, aqueous solubility, and target engagement. Specifically, N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide (CAS: 329699-75-4) represents a prime example of this structural class[1]. By combining a hydrophobic ethoxyphenyl moiety with a hydrophilic, basic morpholine ring via a stable acetamide linker, this compound is widely deployed in screening libraries and as an intermediate in the synthesis of advanced therapeutics, including kinase and CSN5 inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthesis protocol, and its logical application in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a screening compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The quantitative data for N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is summarized in Table 1[1][3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Rationale / Implication |

| Chemical Name | N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide | Standard IUPAC nomenclature. |

| CAS Registry Number | 329699-75-4 | Unique identifier for library screening[3]. |

| Molecular Formula | C₁₄H₂₀N₂O₃ | Determines exact mass for high-resolution MS. |

| Molecular Weight | 264.32 g/mol | < 500 Da; strictly adheres to Lipinski’s Rule of 5. |

| Hydrogen Bond Donors | 1 | NH of the acetamide linker. |

| Hydrogen Bond Acceptors | 4 | Morpholine (N, O), Acetamide (O), Ethoxy (O). |

| Structural Class | α -Morpholinoacetamide | Known for metabolic stability and favorable pKa. |

Structural Rationale: The Morpholinoacetamide Pharmacophore

The architectural design of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is not arbitrary; it is a meticulously balanced pharmacophore. As a Senior Application Scientist, I approach this molecule by deconstructing the causality behind its structural components:

-

The Morpholine Ring: The inclusion of morpholine is a classic medicinal chemistry tactic. It introduces a basic tertiary amine (pKa ~8.3) that allows for the formation of highly soluble hydrochloride salts. Furthermore, the oxygen atom in the morpholine ring reduces the basicity slightly compared to piperidine, lowering the risk of hERG toxicity while acting as a weak hydrogen bond acceptor.

-

The Acetamide Linker: Unlike ester linkages which are rapidly hydrolyzed by plasma esterases, the acetamide bond provides excellent metabolic stability. It also serves as a critical bidentate interaction point (donor/acceptor) for binding into the hinge regions of kinases or the active sites of proteases.

-

The 4-Ethoxyphenyl Group: This moiety provides the necessary lipophilic bulk (LogP modulation) to drive membrane permeability. The para-ethoxy substitution specifically occupies hydrophobic sub-pockets in target proteins, enhancing binding affinity through van der Waals interactions.

Fig 1. Pharmacophore deconstruction and logical relationships for target binding.

Self-Validating Synthesis Methodology

To ensure maximum yield and purity, the synthesis of N-aryl substituted morpholinoacetamides relies on a two-step, self-validating workflow[4]. The protocol below details the causality behind each experimental choice.

Step 1: Chloroacetylation of 4-Ethoxyaniline

Objective: Establish the stable acetamide linker.

-

Setup: Dissolve 4-ethoxyaniline (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Chloroacetylation is highly exothermic. Maintaining 0 °C prevents the formation of di-acylated side products and minimizes solvent degradation.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the aniline, thereby maintaining its nucleophilicity.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, and dry over anhydrous MgSO₄. Evaporate to yield the electrophilic intermediate, 2-chloro-N-(4-ethoxyphenyl)acetamide.

Step 2: Bimolecular Nucleophilic Substitution ( SN2 )

Objective: Introduce the morpholine solubilizing group.

-

Setup: Dissolve the 2-chloro-N-(4-ethoxyphenyl)acetamide intermediate (1.0 eq) in anhydrous acetonitrile (MeCN).

-

Reagent Addition: Add morpholine (1.5 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a heterogeneous base to neutralize the generated HCl, driving the reaction to completion without consuming the morpholine nucleophile. MeCN is chosen as a polar aprotic solvent to accelerate the SN2 displacement.

-

Reaction: Reflux the mixture (approx. 82 °C) for 6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).

-

Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude residue via recrystallization from ethanol/water to yield the pure N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide.

Fig 2. Step-by-step synthesis workflow and validation of CAS 329699-75-4.

Analytical Quality Control (QC) & Validation

A robust chemical protocol must be a self-validating system . You do not merely assume the reaction worked; you prove it by tracking specific atomic transitions via spectroscopy.

-

Validating Step 1: The success of the chloroacetylation is confirmed by the appearance of a sharp singlet at ~4.1 ppm in the ¹H-NMR spectrum, corresponding to the isolated -CH₂-Cl protons.

-

Validating Step 2 (The Self-Validation): The success of the SN2 displacement is definitively proven by the disappearance of the 4.1 ppm chloroacetyl singlet and the emergence of a new upfield singlet at ~3.1 ppm (2H, CO-CH₂-N). Additionally, the morpholine ring introduces two distinct multiplets at ~2.5-2.6 ppm (4H, CH₂-N-CH₂) and ~3.7-3.8 ppm (4H, CH₂-O-CH₂).

-

Mass Spectrometry: LC-MS (ESI+) must yield a dominant [M+H]⁺ peak at m/z 265.1, confirming the exact mass of the target compound.

Applications in Medicinal Chemistry & Drug Discovery

The 2-morpholinoacetamide moiety is not just a passive structural element; it is an active driver of therapeutic efficacy in modern oncology and CNS drug design.

A prominent example of this scaffold's utility is found in the development of COP9 signalosome subunit 5 (CSN5) inhibitors . In recent studies targeting triple-negative breast cancer, researchers identified that the 2-morpholinoacetamide moiety is crucial for driving tumor-intrinsic PD-L1 degradation[2]. Structure-Activity Relationship (SAR) campaigns frequently utilize analogs like N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide to probe the hydrophobic sub-pockets of target enzymes while ensuring the molecule retains sufficient aqueous solubility for oral bioavailability[2].

By mastering the synthesis and analytical validation of CAS 329699-75-4, researchers can efficiently generate diverse libraries of α -aminoacetamides, accelerating the hit-to-lead optimization phase in drug discovery pipelines.

References

-

Journal of Medicinal Chemistry. "A Novel CSN5 Inhibitor Drives Tumor-Intrinsic PD-L1 Degradation and Exerts Direct Antitumor Efficacy in Triple-Negative Breast Cancer". ACS Publications.[Link]

Sources

Structure Elucidation of Novel Morpholino-Acetamide Derivatives: A Comprehensive Analytical Framework

Introduction & Rationale

Morpholino-acetamide derivatives represent a highly versatile pharmacophore in modern medicinal chemistry. The unique combination of the hydrogen-bonding capacity of the acetamide linker and the balanced lipophilicity/hydrophilicity of the morpholine ring makes these compounds privileged structures. Recent literature highlights their efficacy across diverse therapeutic areas, including potent anticonvulsant activity in maximal electroshock (MES) models[1], bacterial tyrosinase and urease inhibition[2], and even applications as anti-corrosion agents[3].

However, the biological evaluation of these novel entities is only as reliable as the structural characterization of the synthesized compounds. As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of analytical techniques, but as a self-validating system . Every structural hypothesis generated by one technique (e.g., mass spectrometry) must be orthogonally challenged and confirmed by another (e.g., 2D NMR). This whitepaper provides an in-depth, field-proven technical guide to the synthesis, structural elucidation, and analytical validation of novel morpholino-acetamide derivatives.

Synthetic Workflow & Mechanistic Insights

The synthesis of morpholino-acetamides typically follows a robust two-step nucleophilic substitution pathway.

-

Acylation (Electrophile Generation): A primary or secondary amine (often an aniline derivative) is reacted with chloroacetyl chloride in the presence of an acid scavenger (e.g., triethylamine or potassium carbonate) to yield a 2-chloroacetamide intermediate.

-

Amination (Nucleophilic Substitution): The intermediate is subjected to an SN2 displacement using morpholine. The nitrogen of the morpholine ring acts as the nucleophile, attacking the α -carbon of the chloroacetamide.

Causality in Experimental Design: Why use chloroacetyl chloride instead of bromoacetyl bromide, which has a better leaving group? While bromides undergo SN2 reactions faster, chloroacetamides are generally more stable, less lachrymatory, and less prone to unwanted side reactions (such as bis-alkylation) during isolation, making them ideal intermediates for library generation.

Figure 1: Two-step synthetic workflow for morpholino-acetamide derivatives.

Core Structure Elucidation Strategies

To guarantee scientific integrity, the elucidation process must follow a logical cascade: establishing the molecular formula, identifying functional groups, and mapping the atomic connectivity.

Figure 2: Orthogonal analytical logic pathway for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of the newly formed amide bond. The morpholino-acetamide ligand typically exhibits a strong, broad band in the region of 3220–3400 cm⁻¹ assigned to the ν (N–H) stretch of the secondary amide, and a sharp, intense band around 1670–1690 cm⁻¹ corresponding to the ν (C=O) amide I stretch[3]. The C–O–C ether stretch of the morpholine ring is diagnostically observed around 1115–1130 cm⁻¹[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the molecular topology.

1H NMR Diagnostics: The morpholine ring presents a highly characteristic splitting pattern. Because the oxygen atom is more electronegative than the nitrogen atom, the methylene protons adjacent to oxygen ( CH2 -O) are deshielded and appear further downfield (typically ~3.75 ppm) compared to the methylene protons adjacent to nitrogen ( CH2 -N, ~2.57 ppm)[4]. The isolated methylene linker of the acetamide group ( CO−CH2−N ) appears as a sharp singlet around 3.10–3.25 ppm, providing clear evidence of successful alkylation[4].

2D NMR Causality: Why mandate 2D NMR? In complex derivatives (e.g., those bearing highly substituted aromatic or aliphatic side chains), the CH2 -N morpholine protons can overlap with other aliphatic signals. HSQC (Heteronuclear Single Quantum Coherence) allows us to correlate these protons to their directly attached carbons, isolating them in the 2D plane. HMBC (Heteronuclear Multiple Bond Correlation) is critical for proving the covalent linkage: we look for a 3-bond correlation ( 3JCH ) from the morpholine CH2 -N protons to the acetamide methylene carbon, and from the acetamide methylene protons to the amide carbonyl carbon.

Quantitative Data Presentation

The following table summarizes the highly conserved chemical shifts for the morpholino-acetamide core, derived from high-resolution CDCl3 data[4].

Table 1: Diagnostic NMR Chemical Shifts for the Morpholino-Acetamide Core

| Structural Motif | Nucleus | Expected Shift ( δ , ppm) | Multiplicity & Integration | Diagnostic Value |

| Morpholine ( CH2 -O) | 1H | 3.70 – 3.80 | Triplet (t), 4H | Confirms intact morpholine ether linkage. |

| Morpholine ( CH2 -N) | 1H | 2.50 – 2.65 | Triplet (t), 4H | Confirms morpholine nitrogen substitution. |

| Acetamide ( CO−CH2−N ) | 1H | 3.10 – 3.25 | Singlet (s), 2H | Key linker identifying the α -amino substitution. |

| Amide (N-H) | 1H | 8.00 – 10.50 | Broad singlet (br s), 1H | Confirms amide bond; highly solvent dependent. |

| Carbonyl (C=O) | 13C | 168.0 – 170.0 | Singlet | Definitive proof of the amide carbonyl carbon. |

| Morpholine ( CH2 -O) | 13C | ~66.8 | Singlet | Correlates to ~3.75 ppm in HSQC. |

| Acetamide ( CO−CH2−N ) | 13C | 61.0 – 62.5 | Singlet | Distinct from morpholine carbons. |

| Morpholine ( CH2 -N) | 13C | 53.0 – 54.0 | Singlet | Correlates to ~2.57 ppm in HSQC. |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies incorporate internal validation checks.

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

Purpose: To confirm the exact molecular formula within a mass error of < 5 ppm.

-

System Calibration (Self-Validation): Prior to sample injection, calibrate the ESI-TOF system using a standard tuning mix (e.g., Agilent ESI-L). Verify that the mass accuracy across the m/z 100–1000 range is ≤ 2 ppm.

-

Blank Run: Inject a blank solvent (Methanol/Water 50:50 with 0.1% Formic Acid) to establish a baseline and rule out column carryover.

-

Sample Preparation: Dissolve 1 mg of the purified morpholino-acetamide derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.

-

Acquisition: Run the sample in positive ion mode ( ESI+ ). Morpholino-acetamides readily protonate at the morpholine nitrogen, yielding a strong [M+H]+ ion.

-

Data Processing: Calculate the mass error: Error(ppm)=[(ExperimentalMass−TheoreticalMass)/TheoreticalMass]×106 . Accept only data with < 5 ppm error.

Protocol B: Multidimensional NMR Acquisition

Purpose: To unambiguously assign all proton and carbon environments.

-

Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

-

Probe Tuning & Shimming (Self-Validation): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe for 1H and 13C frequencies. Perform gradient shimming on the Z-axis until the solvent lock signal is perfectly stable and the TMS linewidth at half-height is < 1.0 Hz.

-

1D Acquisition:

-

Acquire the 1H spectrum (16 scans, relaxation delay D1=2s ).

-

Acquire the 13C{1H} decoupled spectrum (1024 scans, D1=2s ).

-

-

2D Acquisition:

-

Set up a 1H−13C HSQC experiment to map one-bond correlations.

-

Set up a 1H−13C HMBC experiment (optimized for long-range coupling J=8Hz ) to map two- and three-bond connectivities across the acetamide linker.

-

Biological Evaluation Framework

Once the structure is unequivocally elucidated, the compound transitions to biological screening. Morpholino-acetamides are frequently evaluated for enzyme inhibition (e.g., Tyrosinase)[2] or CNS activity[1].

Figure 3: Tiered biological screening workflow for morpholino-acetamide derivatives.

Conclusion

The structural elucidation of novel morpholino-acetamide derivatives requires a disciplined, multi-modal approach. By anchoring our methodologies in the principles of causality and self-validation—where HRMS confirms the elemental composition, FT-IR identifies the functional groups, and 1D/2D NMR maps the exact atomic connectivity—we ensure absolute scientific integrity. This rigorous analytical framework guarantees that subsequent biological data is attributed to the correct molecular entity, thereby accelerating the reliable discovery of new therapeutic agents.

References

- Ahmed, Y. M. H., Ashmawy, A. M., Abbas, A. A., & Mohamed, G. G. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Semantic Scholar.

- Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Jabeen, M., et al. (2023).

- McDonald, R. I., et al. (2013).

Sources

In Vitro Biological Activity of Phenacetin Analogs: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro methodologies used to characterize the biological activity of phenacetin analogs. As researchers and drug development professionals, understanding the nuanced effects of structural modifications on efficacy and toxicity is paramount. This document moves beyond a simple listing of protocols to offer a synthesized approach, grounding experimental choices in mechanistic understanding and providing a framework for robust, self-validating in vitro studies.

Section 1: The Rationale for In Vitro Profiling of Phenacetin Analogs

Phenacetin, a once-common analgesic and antipyretic, was withdrawn from the market due to its association with nephrotoxicity and carcinogenesis.[1] Its primary active metabolite, paracetamol (acetaminophen), remains a widely used drug.[1] The study of phenacetin analogs is driven by the potential to dissociate the therapeutic effects from the toxicological liabilities. In vitro assays are the first-line tools in this endeavor, offering a controlled environment to dissect the molecular mechanisms of action and toxicity of novel chemical entities.

The core biological activities of phenacetin and its analogs that warrant in vitro investigation include:

-

Analgesic and Antipyretic Activity: Primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2][3]

-

Metabolic Activation and Detoxification: The role of cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the metabolism of phenacetin to both its active metabolite (paracetamol) and potentially toxic intermediates.[4]

-

Cytotoxicity: The direct and metabolite-driven toxicity of the compounds on various cell types.

-

Nephrotoxicity and Hepatotoxicity: The specific organ toxicities that were the downfall of phenacetin.

-

Oxidative Stress: The generation of reactive oxygen species (ROS) as a mechanism of cellular damage.

-

Inflammatory Signaling: Modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

This guide will provide detailed protocols and the underlying scientific principles for assessing these activities.

Section 2: Core In Vitro Assays for Efficacy and Mechanism of Action

Assessment of Analgesic and Antipyretic Potential: Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for the analgesic and antipyretic effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including the active metabolite of phenacetin, is the inhibition of COX-1 and COX-2 enzymes.[2][3] Therefore, a COX inhibition assay is a fundamental starting point for evaluating phenacetin analogs.

Causality Behind Experimental Choices: A colorimetric or fluorometric assay is often preferred for initial screening due to its high-throughput nature and relatively low cost. It is crucial to assess activity against both COX-1 and COX-2 isoforms to determine the selectivity of the analog. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation.[5] Selective inhibition of COX-2 is a common goal in modern NSAID development to minimize gastrointestinal side effects associated with COX-1 inhibition.

Detailed Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay [5][6]

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2. This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[5]

Materials:

-

COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

Test compounds (phenacetin analogs) and reference inhibitor (e.g., indomethacin, celecoxib)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzymes, hemin, arachidonic acid, and TMPD in COX Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Background Wells: Add 160 µL of COX Assay Buffer and 10 µL of Hemin working solution.

-

100% Initial Activity (Control) Wells: Add 150 µL of COX Assay Buffer, 10 µL of Hemin working solution, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 140 µL of COX Assay Buffer, 10 µL of Hemin working solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the appropriate dilution of the test compound or reference inhibitor.

-

-

Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes.

-

Reaction Initiation and Measurement:

-

Add 10 µL of TMPD working solution to all wells.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid working solution to all wells.

-

Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes, with readings every 30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve.

-

Correct for background by subtracting the average rate of the background wells.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Probing the Inflammatory Signaling Cascade: NF-κB Reporter Assays

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[1] Some anti-inflammatory drugs exert their effects by inhibiting this pathway. An NF-κB luciferase reporter assay is a robust method to screen for such activity in phenacetin analogs.

Causality Behind Experimental Choices: This cell-based assay provides a functional readout of the entire signaling cascade leading to NF-κB activation. The use of a stably transfected reporter cell line ensures reproducibility. Luciferase is a highly sensitive reporter enzyme, allowing for the detection of subtle changes in NF-κB activity.

Detailed Experimental Protocol: NF-κB Luciferase Reporter Assay [7][8][9][10]

Principle: Cells are engineered to contain a luciferase reporter gene under the control of a promoter with NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α), it translocates to the nucleus, binds to these response elements, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is proportional to the level of NF-κB activation.[7]

Materials:

-

HEK293 or other suitable cell line stably expressing an NF-κB-luciferase reporter construct

-

Cell culture medium and supplements

-

TNF-α or other NF-κB activator

-

Test compounds (phenacetin analogs)

-

Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds.

-

Incubate for a predetermined time (e.g., 1 hour) to allow for compound uptake and interaction with cellular targets.

-

-

Stimulation:

-

Add the NF-κB activator (e.g., TNF-α) to the wells (except for the unstimulated control wells) to a final concentration known to induce a robust response.

-

Incubate for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.[8]

-

-

Cell Lysis:

-

Remove the medium from the wells.

-

Add 1x cell lysis buffer to each well and incubate for at least 30 minutes at -80°C to ensure complete lysis.[7]

-

-

Luciferase Assay:

-

Thaw the plate and allow the cell lysate to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase assay reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects of the compounds.

-

Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

-

Determine the IC50 value for each active compound.

-

Section 3: In Vitro Assessment of Toxicity

A critical aspect of evaluating phenacetin analogs is a thorough in vitro toxicological assessment to identify and mitigate the risks associated with the parent compound.

General Cytotoxicity Screening: The MTT Assay

The MTT assay is a widely used, robust, and high-throughput method for assessing cell viability and cytotoxicity.[11][12][13][14]

Causality Behind Experimental Choices: This assay measures the metabolic activity of cells, which is a good indicator of their overall health. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12][15] The amount of formazan produced is proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14]

Principle: Metabolically active cells reduce the MTT tetrazolium salt to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.[11][12]

Materials:

-

Selected cell line(s) (e.g., HepG2 for hepatotoxicity screening, HK-2 for nephrotoxicity screening)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds (phenacetin analogs)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570-600 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach and grow for 24 hours.

-

Compound Exposure:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium and add the medium containing the test compounds to the cells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]

-

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the sample wells.

-

Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance_treated / Absorbance_control) * 100

-

Determine the IC50 value for each compound.

-

Mechanistic Toxicity: Reactive Oxygen Species (ROS) Assay

Oxidative stress due to the formation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[16]

Causality Behind Experimental Choices: A cell-based fluorescent assay using a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a sensitive method to detect intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[16]

Detailed Experimental Protocol: Intracellular ROS Assay [16][17][18][19]

Principle: The cell-permeable DCFH-DA is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the fluorescent DCF. The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

Materials:

-

Cell line of interest

-

Cell culture medium

-

DCFH-DA probe

-

Test compounds and a positive control (e.g., H2O2 or Tert-Butyl hydroperoxide)[16]

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading:

-

Wash the cells with a suitable buffer (e.g., PBS or serum-free medium).

-

Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[19]

-

-

Compound Treatment:

-

Wash the cells to remove excess probe.

-

Add the test compounds at various concentrations to the cells.

-

Incubate for the desired time period.

-

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Express the results as a fold increase in fluorescence over the untreated control.

-

Organ-Specific Toxicity: In Vitro Hepatotoxicity and Nephrotoxicity Assays

Given the known toxicities of phenacetin, it is essential to evaluate its analogs for potential liver and kidney damage.

Causality Behind Experimental Choices: Primary human hepatocytes and renal proximal tubule epithelial cells (RPTECs) are considered the gold standard for in vitro toxicity testing as they are more physiologically relevant than immortalized cell lines.[20][21][22] High-content analysis (HCA) is a powerful approach that allows for the simultaneous measurement of multiple toxicity endpoints, such as cell viability, mitochondrial membrane potential, and oxidative stress, providing a more comprehensive toxicological profile.

High-Level Protocol for In Vitro Hepatotoxicity and Nephrotoxicity Assessment

Principle: Primary human hepatocytes or RPTECs are cultured and exposed to the test compounds. A panel of assays is then performed to assess various aspects of cellular health and function.

Cell Models:

-

Hepatotoxicity: Cryopreserved primary human hepatocytes.[20][21][22][23][24]

-

Nephrotoxicity: Primary human renal proximal tubule epithelial cells.[25][26][27][28]

Key Endpoints to Measure:

-

Cell Viability: Using assays like MTT or measuring ATP levels.[24]

-

Membrane Integrity: Lactate dehydrogenase (LDH) release assay.[24][25]

-

Mitochondrial Function: Measurement of mitochondrial membrane potential (e.g., using JC-1 or TMRM probes) and ATP levels.

-

Oxidative Stress: As described in the ROS assay protocol.[25]

-

Apoptosis: Caspase-3/7 activation assays.[25]

-

Genotoxicity: Measurement of DNA damage (e.g., γH2AX staining).[25]

-

Specific Functional Markers:

-

Hepatocytes: Albumin secretion, urea synthesis, and CYP enzyme activity.[24]

-

RPTECs: Activity of specific transporters.

-

General Procedure:

-

Culture the primary cells according to established protocols.

-

Expose the cells to a range of concentrations of the phenacetin analogs for a relevant time period (e.g., 24-72 hours).

-

Perform a battery of assays to measure the endpoints listed above. High-content imaging platforms can be used for multiplexed analysis.

-

Analyze the data to determine the concentration-dependent effects of the analogs on each endpoint and to identify potential mechanisms of toxicity.

Section 4: Metabolic Stability and Profile of Phenacetin Analogs

The metabolic fate of a drug candidate is a critical determinant of its efficacy and toxicity. In vitro metabolism studies are essential to understand how phenacetin analogs are processed by the liver.

Causality Behind Experimental Choices: Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro drug metabolism studies.[4][29][30] By incubating the test compound with microsomes and an NADPH-generating system, one can assess the metabolic stability of the compound and identify its major metabolites.

High-Level Protocol for In Vitro Metabolic Stability Assay

Principle: The test compound is incubated with human liver microsomes in the presence of cofactors required for CYP enzyme activity. The disappearance of the parent compound over time is monitored to determine its metabolic stability.

Materials:

-

Human liver microsomes

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compounds

-

LC-MS/MS system for analysis

Procedure:

-

Incubate the test compound at a fixed concentration with human liver microsomes and the NADPH-generating system at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these in vitro assays should be integrated to build a comprehensive profile of each phenacetin analog.

Data Presentation:

Table 1: In Vitro Biological Activity Profile of Phenacetin Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Cytotoxicity IC50 (µM) | ROS Induction (Fold Change at 10 µM) | NF-κB Inhibition IC50 (µM) |

| Phenacetin | >100 | >100 | - | 50 | 1.5 | >100 |

| Analog A | 50 | 5 | 10 | >100 | 1.1 | 20 |

| Analog B | 10 | 20 | 0.5 | 15 | 5.0 | >100 |

| Celecoxib | 15 | 0.05 | 300 | >100 | 1.2 | 10 |

Structure-Activity Relationship (SAR) Analysis:

By comparing the in vitro activity data with the chemical structures of the analogs, SAR trends can be established. For example, the addition of a specific functional group may increase COX-2 selectivity while another modification might enhance cytotoxicity. This information is crucial for guiding the design of new analogs with improved therapeutic profiles. For instance, in a study of naproxen-phenacetin triazole hybrids, specific substitutions on the triazole ring were found to significantly impact COX-2 inhibitory potency and selectivity.[31]

Section 6: Visualizing Key Pathways and Workflows

Diagram 1: Phenacetin Metabolism and Bioactivation Pathway

Caption: Metabolic pathways of phenacetin leading to its active form and toxic metabolites.

Diagram 2: Experimental Workflow for In Vitro Profiling

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion

The in vitro evaluation of phenacetin analogs requires a multi-faceted approach that combines assays for efficacy, mechanism of action, and a comprehensive toxicological assessment. By employing the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can effectively characterize novel compounds, establish meaningful structure-activity relationships, and ultimately identify promising drug candidates with an improved safety profile over the parent compound. The integration of these in vitro models early in the drug discovery process is essential for making informed decisions and de-risking the development of new analgesics and anti-inflammatory agents.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

- von Moltke, L. L., Greenblatt, D. J., Court, M. H., Duan, S. X., Harmatz, J. S., & Shader, R. I. (1998). Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine. Journal of Pharmacology and Experimental Therapeutics, 286(3), 1437–1444.

- Tacer, K. F., & Potts, D. L. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155).

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit (Green Fluorescence). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144.

-

ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Retrieved from [Link]

- Menzel, S., Zygmunt, M., & Flesch-Janys, D. (2003). Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. Archives of Toxicology, 77(6), 321–327.

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Agilent. (n.d.). Measurement of Mitochondrial Toxicity Using Primary Hepatocytes. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

PubMed. (2025, September 15). Synthesis and biological evaluation of novel naproxen-phenacetin triazole hybrids as promising anti-inflammatory agents with enhanced gastrointestinal tolerability. Retrieved from [Link]

-

American Chemical Society. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Retrieved from [Link]

-

MDPI. (2016, April 16). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

-

AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

-

PubMed. (n.d.). The metabolism of N-hydroxyphenacetin in vitro and in vivo. Retrieved from [Link]

-

Innoprot. (n.d.). Nephrotoxicity Assay. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. Retrieved from [Link]

-

Evotec. (n.d.). Chronic Exposure Nephrotoxicity Assay | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

MB Biosciences. (n.d.). In vitro primary hepatocyte assay. Retrieved from [Link]

-

Biontex. (n.d.). Ros Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing - PMC. Retrieved from [Link]

-

Academic Journals. (n.d.). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of some phenacetin derivatives and study of their binding with DNA | Request PDF. Retrieved from [Link]

-

Read the Docs. (n.d.). Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. Retrieved from [Link]

-

PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro nephrotoxicity assessment of immortalized renal proximal.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 3). Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip - PMC. Retrieved from [Link]

-

Organoid. (2022, October 25). Generation of proximal tubule spheroids for nephrotoxicity assessment. Retrieved from [Link]

-

Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

-

MDPI. (2023, January 22). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

-

PubMed. (n.d.). Phenacetin deacetylase activity in human liver microsomes: distribution, kinetics, and chemical inhibition and stimulation. Retrieved from [Link]

-

Chemical Science International Journal. (2019, January 10). Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. Retrieved from [Link]

-

ResearchGate. (2019, January 10). Theoretical Investigation on Biological Activity of Phenacetin and Its Derivatives via DFT and Docking Approach. Retrieved from [Link]

-

Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academicjournals.org [academicjournals.org]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. researchhub.com [researchhub.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. bioscience.co.uk [bioscience.co.uk]

- 18. assaygenie.com [assaygenie.com]

- 19. antbioinc.com [antbioinc.com]

- 20. mdpi.com [mdpi.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 25. innoprot.com [innoprot.com]

- 26. Chronic Exposure Nephrotoxicity Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 27. Functional Evaluation and Nephrotoxicity Assessment of Human Renal Proximal Tubule Cells on a Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Organoid [j-organoid.org]

- 29. mdpi.com [mdpi.com]

- 30. Phenacetin deacetylase activity in human liver microsomes: distribution, kinetics, and chemical inhibition and stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis and biological evaluation of novel naproxen-phenacetin triazole hybrids as promising anti-inflammatory agents with enhanced gastrointestinal tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide in different solvents

An In-depth Technical Guide to the Solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide

Abstract

This technical guide provides a comprehensive exploration of the solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a compound of interest in pharmaceutical development. Recognizing that solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy, this document delves into the theoretical underpinnings and practical methodologies for assessing this key physicochemical property. We present a structured approach for solvent selection, detailed experimental protocols for solubility determination, and a discussion on the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to support the advancement of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount consideration.[1] Poor solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form.[2][3] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is an indispensable early-stage activity in pharmaceutical development.[4][5][6]

This guide focuses on N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide, a derivative of phenacetin. Phenacetin, or N-(4-ethoxyphenyl)acetamide, is a compound with known analgesic and antipyretic properties and is characterized by its low aqueous solubility.[7][8] The addition of a morpholin-4-yl group to the acetamide side chain introduces a polar, basic moiety that is anticipated to influence its solubility characteristics. Understanding this influence is key to predicting its behavior in biological systems and designing appropriate formulations.

The primary objective of this guide is to provide a robust framework for investigating the solubility of N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide. We will explore the theoretical principles governing solubility, the rationale behind solvent selection, and present detailed, validated experimental protocols.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a given temperature and pressure to form a stable, homogenous solution.[4][5] This equilibrium is governed by a complex interplay of factors related to both the solute (the drug) and the solvent.

Key Physicochemical Properties Influencing Solubility

Several intrinsic properties of a drug molecule dictate its solubility:

-

Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[9][10] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of the ethoxy and morpholino groups in N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide introduces both non-polar and polar characteristics, making its solubility behavior dependent on the overall polarity of the solvent.

-

Hydrogen Bonding: The ability of a molecule to form hydrogen bonds with solvent molecules significantly enhances solubility. The nitrogen and oxygen atoms in the morpholino and acetamide groups can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. Solvents capable of hydrogen bonding, such as water and alcohols, are therefore expected to be effective at solvating this molecule.

-

Molecular Size and Shape: Generally, larger molecules with more complex structures tend to have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.[10]

-

Crystalline Structure (Polymorphism): The arrangement of molecules in the solid state can have a profound impact on solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities.[3] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form of the material being tested.

-

Ionization (pKa): For ionizable compounds, solubility is highly pH-dependent.[9][11] The morpholino group in N-(4-ethoxyphenyl)-2-(morpholin-4-yl)acetamide is basic and will become protonated at acidic pH. This ionization will dramatically increase its aqueous solubility. Therefore, determining the pKa of the compound is a critical step in understanding its solubility profile in aqueous media across the physiological pH range.

The Distinction Between Thermodynamic and Kinetic Solubility

It is essential to differentiate between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under thermodynamic equilibrium.[4][5] It is typically determined using methods like the shake-flask method, which allows sufficient time for the system to reach equilibrium.[12][13]

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (e.g., in DMSO).[14][15] Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state or the solubility of a metastable or amorphous form.[4][14][16] While useful for initial screening, thermodynamic solubility is the more relevant parameter for formulation development.[16]

Strategic Solvent Selection for Pharmaceutical Development

The choice of solvents for solubility studies is not arbitrary. It should be guided by the intended application of the data and regulatory considerations.[17][18][19]

Rationale for Solvent Choice

A well-designed solubility study will include a range of solvents with varying properties:

-

Aqueous Buffers: Given that the primary route of administration for many drugs is oral, determining solubility in aqueous media across a range of pH values is critical.[1] According to ICH M9 guidelines, this should cover the physiological pH range of 1.2 to 6.8.[20][21][22]

-

Biorelevant Media: To better predict in vivo performance, solubility studies are often conducted in simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).[1][23] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[23]

-

Organic Solvents: A selection of organic solvents with varying polarities provides a broader understanding of the compound's solvation properties. This information is valuable for developing analytical methods, and for formulation strategies such as co-solvent systems or lipid-based formulations.[3][17]

-

Excipients: Determining the solubility in common pharmaceutical excipients (e.g., propylene glycol, polyethylene glycol, oils) is essential for liquid and semi-solid formulation development.[6]

Regulatory and Safety Considerations

Solvent selection is also governed by safety and regulatory guidelines, such as the ICH Q3C guidelines for residual solvents.[17] Solvents are classified based on their toxicity, and the use of more toxic solvents (Class 1) should be avoided.[24]